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molecular formula C10H10N2O2 B164499 Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 131020-50-3

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No. B164499
M. Wt: 190.2 g/mol
InChI Key: SQVPAFJTHBHULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388173B2

Procedure details

A mixture of CH3CN (0.62 mL, 11.84 mmol), DMSO (2 mL) and NaH (410 mg, 10.26 mmol) was stirred for 45 minutes at room temperature before a solution of methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate and methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (1.5 g, 7.89 mmol) in CH3CN (5 mL) was added dropwise. The resulting mixture was stirred at room temperature for 2 h before quenching by the addition of saturated NH4Cl and extraction with DCM (3×30 ml). The combined organic layers were concentrated to give the desired products 3-(1-methyl-1H-benzo[d]imidazol-6-yl)-3-oxopropanenitrile and 3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile (600 mg, 38%) and used in the next step without further purification. LCMS (m/z): 200.07 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
410 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.62 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(C)=O.[H-].[Na+].[CH3:7][N:8]1[C:12]2[CH:13]=[C:14]([C:17]([O:19]C)=O)[CH:15]=[CH:16][C:11]=2[N:10]=[CH:9]1.[CH3:21][N:22]1[C:26]2[CH:27]=[CH:28][C:29]([C:31]([O:33]C)=O)=[CH:30][C:25]=2[N:24]=[CH:23]1>CC#N>[CH3:7][N:8]1[C:12]2[CH:13]=[C:14]([C:17](=[O:19])[CH2:25][C:26]#[N:22])[CH:15]=[CH:16][C:11]=2[N:10]=[CH:9]1.[CH3:21][N:22]1[C:26]2[CH:27]=[CH:28][C:29]([C:31](=[O:33])[CH2:11][C:12]#[N:8])=[CH:30][C:25]=2[N:24]=[CH:23]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC2=C1C=C(C=C2)C(=O)OC
Name
Quantity
1.5 g
Type
reactant
Smiles
CN1C=NC2=C1C=CC(=C2)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
410 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.62 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
before quenching by the addition of saturated NH4Cl and extraction with DCM (3×30 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1C=NC2=C1C=C(C=C2)C(CC#N)=O
Name
Type
product
Smiles
CN1C=NC2=C1C=CC(=C2)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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